N-Methylspiro[2.3]hexane-1-carboxamide
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-methylspiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-9-7(10)6-5-8(6)3-2-4-8/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
KVDYBWXMHXFLET-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid activation | Thionyl chloride (SOCl2) or oxalyl chloride | Converts acid to acid chloride |
| Amide formation | Methylamine (CH3NH2), solvent (e.g., THF) | Usually performed at 0–25 °C |
| Work-up and purification | Aqueous quench, extraction, recrystallization | To isolate pure N-methyl amide |
This method ensures high yield and purity of the amide product.
Detailed Preparation Steps and Research Findings
Synthesis of Spiro[2.3]hexane-1-carboxylic Acid Derivatives
According to a detailed synthetic study, spiro[2.3]hexane derivatives are prepared via:
- Cyclopropanation of 3-methylene-cyclobutanecarbonitrile using dibromocarbene generated in situ with phase-transfer catalysts (e.g., cetyltrimethylammonium bromide).
- Subsequent reduction of the nitrile group to alcohol using diisobutylaluminum hydride (DIBAL) followed by sodium borohydride (NaBH4).
- Protection of the alcohol group (e.g., as ethyl vinyl ether) and mono-debromination to yield mono-bromo-spirohexane intermediates.
- Base-mediated elimination to form spiro[2.3]hex-1-ene, which can be further functionalized to the carboxylic acid.
This multi-step approach balances ring strain and reactivity, providing a stable spirocyclic framework for further functionalization.
Conversion to this compound
The carboxylic acid is converted to the amide by:
- Formation of the acid chloride intermediate using thionyl chloride or oxalyl chloride under anhydrous conditions.
- Reaction with methylamine in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature to avoid side reactions.
- Purification by recrystallization or chromatography to obtain the pure N-methyl amide.
This method is scalable and adaptable for industrial production, with optimization of temperature, reaction time, and reagent purity to maximize yield and minimize impurities.
Reaction Analysis and Mechanistic Insights
| Reaction Step | Mechanism/Notes |
|---|---|
| Cyclopropanation | Dibromocarbene adds to the alkene forming dibromocyclopropane intermediate |
| Mono-debromination | Titanium isopropoxide-catalyzed removal of one bromine atom to form bromocyclopropane |
| Base-mediated elimination | Strong base (e.g., potassium tert-butoxide) induces elimination to form spirocyclic alkene |
| Amide formation | Nucleophilic attack of methylamine on acid chloride intermediate, forming tetrahedral intermediate followed by elimination of chloride |
The spirocyclic system's ring strain influences reaction rates and stability. Spiro[2.3]hexane derivatives show a balance between reactivity and stability, making them suitable for further functionalization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-Methylspiro[2.3]hexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-Methylspiro[2.3]hexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methylspiro[2.3]hexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Spiro[2.3]hexane-1-carboxamide Derivatives
- (2R)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)spiro[2.3]hexane-2-carboxamide Structure: Shares the spiro[2.3]hexane core but incorporates a benzoxazolyl group instead of an N-methyl substituent. Properties: The benzoxazole moiety enhances hydrogen-bonding capacity (3 H-bond donors vs.
- 1-Aminospiro[2.3]hexane-1-carboxylic Acid Structure: Replaces the carboxamide with a carboxylic acid and an amino group. Properties: Higher polarity (logP ≈ -1.5) due to ionizable groups, limiting blood-brain barrier penetration compared to the N-methylated carboxamide .
Substituted Spiro[2.3]hexane Carboxylic Acids
- 5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid and 5-Ethoxyspiro[2.3]hexane-1-carboxylic Acid
Bicyclo[3.1.0]hexane Carboxamides
MRS5698
- Structure: (1S,2R,3S,4R,5S)-4-(6-((3-Chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide. Key Differences: Bicyclo[3.1.0] framework with purine and ethynyl substituents. Properties: Molecular weight (MW = 561.1 g/mol) and hydrogen-bonding capacity (4 donors, 7 acceptors) exceed those of the target compound. Demonstrates high selectivity for the A3 adenosine receptor (Ki = 0.3 nM) . Applications: Preclinical studies show efficacy in neuropathic pain models .
Other Bicyclo[3.1.0]hexane Derivatives
- (1S,2R,3S,4R,5S)-4-(2-((4-tert-Butylphenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide (22) Structure: Ethynyl and tert-butyl groups enhance steric bulk. Properties: Increased hydrophobicity (logP ≈ 3.5) compared to spiro[2.3] analogs, favoring membrane permeability .
Physicochemical and Pharmacokinetic Comparison
Table: Key Parameters of Selected Compounds
| Compound | Core Structure | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| This compound | Spiro[2.3]hexane | 169.2 | 0.8* | 1 | 3 | ~10 (estimated) |
| (2R)-N-Benzoxazolyl-spiro[2.3]hexane | Spiro[2.3]hexane | 262.3 | -0.1 | 3 | 4 | 20–30 |
| MRS5698 | Bicyclo[3.1.0]hexane | 561.1 | 2.1 | 4 | 7 | <1 (PBS) |
| 5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid | Spiro[2.3]hexane | 158.2 | -1.2 | 3 | 4 | 50 |
*Estimated using analogous spiro compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
